molecular formula C18H19D3INO3 · HCl B1163918 25I-NBOMe-d3 (hydrochloride)

25I-NBOMe-d3 (hydrochloride)

Cat. No. B1163918
M. Wt: 466.8
InChI Key: IPBBLNVKGLDTML-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25I-NBOMe-d3 (hydrochloride) contains three deuterium atoms. It is intended for use as an internal standard for the quantification of 25I-NBOMe by GC- or LC-mass spectrometry. The serotonin 2A (5-HT2A) receptor is expressed at high density within the frontal cortex, but at lower levels in many other brain areas. It has been implicated in working memory, cognitive processes, affective disorders such as schizophrenia, and mediates the primary effects of hallucinogenic drugs. 25I-NBOMe, a derivative of the phenethylamine hallucinogen 2C-I, is a highly potent agonist for the human 5-HT2A receptor with a Ki value of 0.044 nM, making it 16-fold more potent than 2C-I. A radiolabelled form of 25I-NBOMe has been used for mapping the distribution of 5-HT2A receptors in the brain.

Scientific Research Applications

Metabolism and Detection Studies

  • Metabolism Profiling in Human Hepatocytes and Mice

    A study by Wohlfarth et al. (2017) focused on the metabolic profile of 25I-NBOMe in human hepatocytes and an in vivo mouse model. The results showed predominant metabolism via O-demethylation, O-di-demethylation, and hydroxylation. This research aids in developing analytical methods for clinical and forensic laboratories (Wohlfarth et al., 2017).

  • Cytochrome P450 Enzymes in Metabolism

    Nielsen et al. (2017) identified the major cytochrome P450 enzymes involved in 25I-NBOMe metabolism as CYP3A4 and CYP2D6. This study offers insights into potential drug-drug interactions when 25I-NBOMe is combined with other substances (Nielsen et al., 2017).

Analytical Detection and Characterization

  • Validation of Detection Methods

    Nisbet et al. (2017) developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for detecting 25I-NBOMe in urine and hair, highlighting its utility for forensic toxicology (Nisbet et al., 2017).

  • Analytical Characterization of Derivatives

    Research by Brandt et al. (2015) extensively characterized several NBOMe compounds, including 25I-NBOMe, using various mass spectrometric techniques. This provides essential data for forensic identification and differentiation of these substances (Brandt et al., 2015).

Neurochemical and Behavioral Studies

  • Behavioral Effects in Rats: Miliano et al. (2019) conducted a study on the effects of 25I-NBOMe on dopaminergic and serotonergic transmissions in rats. This research contributes to understanding the compound's impact on brain chemistry and behavior (Miliano et al., 2019).

Method Development for Forensic Analysis

  • Rapid Screening Method for Forensic Interest: Andrade et al. (2017) developed a rapid and sensitive screening method for identifying NBOMe compounds, including 25I-NBOMe, in forensic samples. This method uses electrochemical oxidation to detect these substances (Andrade et al., 2017).

properties

Product Name

25I-NBOMe-d3 (hydrochloride)

Molecular Formula

C18H19D3INO3 · HCl

Molecular Weight

466.8

InChI

InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3;

InChI Key

IPBBLNVKGLDTML-NIIDSAIPSA-N

SMILES

IC1=CC(OC)=C(CCNCC2=C(OC([2H])([2H])[2H])C=CC=C2)C=C1OC.Cl

synonyms

2C-I-NBOMe-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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